molecular formula C12H14NO4P B15460850 Dimethyl 4-methylquinolin-6-yl phosphate CAS No. 61391-53-5

Dimethyl 4-methylquinolin-6-yl phosphate

Cat. No.: B15460850
CAS No.: 61391-53-5
M. Wt: 267.22 g/mol
InChI Key: IPUICAIEUYUPAW-UHFFFAOYSA-N
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Description

Dimethyl 4-methylquinolin-6-yl phosphate is a synthetic quinoline derivative designed for specialized chemical and biochemical research applications. The core structure of this compound is based on the 4-methylquinolin-6-ol scaffold , which is functionalized with a dimethyl phosphate group. This modification is significant as the introduction of organophosphate groups can dramatically alter a molecule's solubility, reactivity, and biological activity, making it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies . In research settings, quinoline derivatives are of immense interest due to their broad spectrum of biological properties. The quinoline core is a privileged structure in medicinal chemistry, known to exhibit antitumor, antibacterial, and antiviral activities . Furthermore, specific quinoline analogs have been identified as potent inhibitors of enzymes like tyrosinase, which is a key target in cosmetic, medicinal, and food industry research . The incorporation of a phosphate ester group in this molecule makes it a compelling candidate for probing biochemical pathways involving phosphorylation or for developing prodrug strategies, where the phosphate moiety can enhance aqueous solubility. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, such as nucleoside analogs or phosphorylated derivatives, or in the development of novel enzyme inhibitors. Its structure presents opportunities for studying electron transfer properties, which are crucial in redox-active biological systems . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

61391-53-5

Molecular Formula

C12H14NO4P

Molecular Weight

267.22 g/mol

IUPAC Name

dimethyl (4-methylquinolin-6-yl) phosphate

InChI

InChI=1S/C12H14NO4P/c1-9-6-7-13-12-5-4-10(8-11(9)12)17-18(14,15-2)16-3/h4-8H,1-3H3

InChI Key

IPUICAIEUYUPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)OP(=O)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

a. Dibenzyl 3-(4-((Bis(benzoxy)phosphoryl)oxy)-6,7-methylenedioxyquinolin-4-yl)-5-methoxyphenyl phosphate
  • Substituents: Quinoline ring: 6,7-methylenedioxy (oxygen-containing bridge) and 4-position linked to a diphosphate group. Phosphate groups: Bis(benzoxy) esters.
  • Benzyl ester groups reduce solubility compared to dimethyl esters but slow dephosphorylation in methanol, increasing stability .
b. Tetramethylammonium Dimethyl (Phenylsulfonylamido)phosphate
  • Substituents :
    • Phosphate group: Modified with a phenylsulfonylamido moiety.
    • Counterion: Tetramethylammonium (ionic salt form).
  • Key Differences: The sulfonylamido group introduces strong ionic interactions, enhancing crystalline stability and solubility in polar solvents. No dephosphorylation is reported, unlike the labile dimethyl phosphate in the target compound .
c. N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine
  • Substituents: Quinoline rings: 6,7-dimethoxy groups (electron-donating) instead of methyl or phosphate.
  • Lacks a phosphate group, limiting its use in phosphorylation-dependent mechanisms .

Physicochemical Properties

Compound Solubility Stability in Solution Key Structural Feature
Dimethyl 4-methylquinolin-6-yl phosphate Moderate (polar solvents) Dephosphorylates in methanol Dimethyl phosphate ester
Dibenzyl diphosphate analog Low Slower dephosphorylation Benzyl esters, methylenedioxy bridge
Tetramethylammonium salt High (ionic) Stable (ionic interactions) Phenylsulfonylamido-phosphate
Dimethoxyquinoline derivative Low High (no phosphate) 6,7-dimethoxy groups

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Dimethyl 4-methylquinolin-6-yl phosphate, and how can experimental design improve yield?

  • Methodological Answer : Synthesis typically involves phosphorylation of 4-methylquinolin-6-ol using dimethyl phosphoryl chloride under controlled conditions. To optimize yield, employ a factorial design of experiments (DOE) to test variables like reaction temperature, stoichiometric ratios, and solvent polarity. Statistical methods (e.g., ANOVA) can identify significant factors and interactions, minimizing trial-and-error approaches .
  • Data Example : A 2³ factorial design testing temperature (60°C vs. 80°C), molar ratio (1:1 vs. 1:1.5), and solvent (DMF vs. THF) could reduce the number of experiments from 8 to 4 using fractional factorial methods .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hierarchy of controls :

Engineering controls : Use fume hoods for reactions releasing volatile intermediates.

PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Waste management : Segregate chemical waste and use licensed disposal services to avoid environmental contamination .

  • Regulatory Compliance : Adhere to institutional Chemical Hygiene Plans (e.g., EPA DSSTox guidelines for toxicity assessment) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and phosphate groups) and FT-IR to identify P=O stretching (~1250 cm⁻¹). Compare experimental data with PubChem reference spectra (CID: DTXSID20279599) for validation .
  • Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions of the quinoline core .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental synthesis to predict reaction pathways?

  • Methodological Answer :

Quantum chemical calculations : Use DFT (e.g., Gaussian) to model transition states and energy barriers for phosphorylation steps .

Reaction path screening : Apply ICReDD’s workflow to prioritize viable pathways using ab initio calculations and machine learning .

Validation : Cross-check computed activation energies (±5 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in mechanistic data for this compound reactions?

  • Methodological Answer :

Comparative analysis : Replicate conflicting studies under identical conditions (e.g., solvent purity, catalyst batch) to isolate variables .

Isotopic labeling : Use ¹⁸O-labeled phosphate groups to trace nucleophilic substitution pathways via mass spectrometry .

Theoretical frameworks : Apply Marcus theory to evaluate electron-transfer steps if radical intermediates are suspected .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining reproducibility?

  • Methodological Answer :

Scale-up criteria : Match mixing efficiency (Reynolds number) and heat transfer (Nusselt number) between lab and pilot-scale reactors .

Process control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR to monitor reaction progress dynamically .

Risk assessment : Use FMEA (Failure Mode and Effects Analysis) to preempt deviations in pH, temperature, or reagent purity .

Data Integration and Validation

  • Example Table : Experimental vs. Computational Data for Reaction Optimization

    ParameterExperimental ValueComputed ValueDeviation
    Activation Energy28.5 kcal/mol30.1 kcal/mol+5.6%
    Reaction Yield72%68%-5.5%
    Source: Hybrid DFT/experimental workflow

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